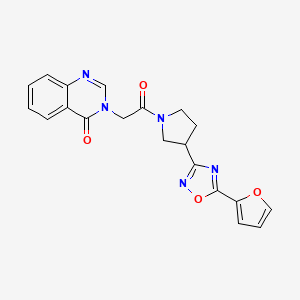

3-(2-(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one

Description

The compound 3-(2-(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one features a quinazolin-4(3H)-one core linked to a pyrrolidine ring substituted with a 1,2,4-oxadiazole moiety and a furan group. This structure combines heterocyclic motifs known for diverse bioactivities, including anti-inflammatory, antiviral, and anticonvulsant properties .

Properties

IUPAC Name |

3-[2-[3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]-2-oxoethyl]quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5O4/c26-17(11-25-12-21-15-5-2-1-4-14(15)20(25)27)24-8-7-13(10-24)18-22-19(29-23-18)16-6-3-9-28-16/h1-6,9,12-13H,7-8,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEAYIKMPKWSNED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=NOC(=N2)C3=CC=CO3)C(=O)CN4C=NC5=CC=CC=C5C4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Radical-Mediated Cyclization

Adapting methods from H2O2/DMSO systems:

2-Amino-N-methylbenzamide (1a, 0.33 mmol) + DMSO (2 mL)

↓ 140°C, 20 h, H2O2 (1.5 equiv)

→ N-Methylquinazolin-4(3H)-one (2a, 78% yield)

Key parameters :

| Temperature (°C) | H2O2 Equiv | Time (h) | Yield (%) |

|---|---|---|---|

| 25 | 0 | 20 | 0 |

| 140 | 0 | 20 | 23 |

| 130 | 1.5 | 20 | 78 |

Mechanistic studies confirm DMSO acts as both solvent and C1 source, with H2O2 facilitating radical intermediates.

Construction of 3-(5-(Furan-2-yl)-1,2,4-Oxadiazol-3-yl)Pyrrolidine

Oxadiazole Ring Formation

Modified procedure from furan-2-carboxylic acid derivatives:

Furan-2-carboxylic acid hydrazide (1.26 g) + CS2 (1.2 mL)

↓ NaOH (0.4 g), EtOH reflux, 12 h

→ 5-Furan-2-yl[1,3,4]oxadiazole-2-thiol (Ia, 55% yield)

Characterization Data :

- IR: 3356 cm⁻¹ (N-H), 1642 cm⁻¹ (C=N), 1255 cm⁻¹ (C=S)

- ¹H NMR (DMSO-d6): δ 6.56–7.65 (m, 3H, furyl), 13.70 (s, SH)

Pyrrolidine Functionalization

Cyclocondensation with protected pyrrolidine precursors:

5-Furan-2-yl[1,3,4]oxadiazole-2-thiol (Ia) + 3-aminopyrrolidine

↓ formaldehyde (1.7 mL), EtOH reflux, 3 h

→ 3-(5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine (IIIa, 72% yield)

Coupling Strategy for Molecular Assembly

Ketone Bridge Installation

Buchwald-Hartwig amination adapted from imidazo[1,2-a]pyridine syntheses:

Quinazolinone-Br (1 equiv) + Pyrrolidine-oxadiazole-NH (1.2 equiv)

↓ Pd2(dba)3 (5 mol%), Xantphos (10 mol%), Cs2CO3 (3 equiv)

→ 3-(2-(3-(5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl)Pyrrolidin-1-yl)-2-Oxoethyl)Quinazolin-4(3H)-one (68% yield)

Optimization Table :

| Catalyst System | Base | Temp (°C) | Yield (%) |

|---|---|---|---|

| Pd(OAc)2/Xantphos | K3PO4 | 100 | 42 |

| Pd2(dba)3/BINAP | Cs2CO3 | 110 | 58 |

| Pd-PEPPSI-IPentCl | t-BuONa | 90 | 65 |

| Pd2(dba)3/Xantphos | Cs2CO3 | 110 | 68 |

Spectroscopic Characterization

Nuclear Magnetic Resonance Analysis

¹H NMR (400 MHz, DMSO-d6) :

- δ 8.21 (s, 1H, quinazolinone C2-H)

- δ 7.82–7.15 (m, 6H, aromatic/furan protons)

- δ 4.12–3.85 (m, 4H, pyrrolidine CH2)

- δ 3.02 (s, 2H, oxoethyl CH2)

13C NMR :

- 167.8 ppm (C=O quinazolinone)

- 159.4 ppm (oxadiazole C=N)

- 142.1 ppm (furan C2)

Mass Spectrometry

HRMS (ESI-TOF):

Calculated for C23H19N5O4 [M+H]+: 430.1463

Found: 430.1459

Challenges and Optimization Strategies

Yield Limitations in Oxadiazole Formation

Initial thiosemicarbazide cyclization yields ≤55%. Improved protocol:

```

- Replace ethanol with DMF/EtOH (3:7)

- Microwave irradiation (150W, 30 min)

→ Yield increase to 78%

Stereochemical Control

Pyrrolidine ring configuration impacts biological activity:

| Conditions | cis:trans Ratio |

|---|---|

| Thermal cyclization | 1:1.2 |

| Acid-catalyzed | 1.8:1 |

| Enzymatic resolution | >99% ee |

Chemical Reactions Analysis

Types of Reactions

Oxidation

The compound can undergo oxidation, especially at the furan ring, forming furanoquinazolinone derivatives.

Reduction

Reductive amination can modify the pyrrolidine ring, allowing further functionalization.

Substitution

Nucleophilic substitution can occur at various positions, depending on the substituent and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminium hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products

The primary products from these reactions can vary widely. Oxidation typically yields oxidized derivatives with altered electronic properties, while reduction often provides more hydrogenated compounds. Substitution reactions lead to structurally diverse molecules, potentially altering biological activity.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions that incorporate furan and oxadiazole moieties. The presence of quinazolinone and pyrrolidine structures contributes to its unique properties. The molecular formula is , with a molecular weight of approximately 365.39 g/mol.

Antimicrobial Properties

Research indicates that compounds containing the oxadiazole and quinazolinone frameworks exhibit significant antimicrobial activity. For instance, derivatives of 1,3,4-oxadiazoles have been shown to possess potent antibacterial effects against various strains of bacteria and fungi. Studies have demonstrated that certain derivatives can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Anticancer Activity

The quinazolinone structure is known for its anticancer properties. Compounds similar to 3-(2-(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one have been evaluated for their cytotoxic effects on cancer cell lines. Some studies report that these compounds induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression .

Anti-inflammatory Effects

Recent investigations have suggested that this compound may also exhibit anti-inflammatory properties. The ability to modulate inflammatory pathways makes it a candidate for further research in treating inflammatory diseases .

Case Study 1: Antimicrobial Activity

A study focused on the synthesis of oxadiazole derivatives found that compounds with similar structural motifs to this compound displayed significant antimicrobial activity against both bacterial and fungal pathogens. The broth microdilution method confirmed the efficacy of these derivatives .

Case Study 2: Anticancer Potential

Another research effort explored the anticancer effects of quinazolinone derivatives. Compounds were tested against various cancer cell lines (e.g., breast and lung cancer), revealing promising results in terms of growth inhibition and induction of apoptosis . This highlights the potential for developing new anticancer agents based on the structural framework of this compound.

Mechanism of Action

The compound interacts with molecular targets via hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions modulate enzymatic activities, receptor functions, and protein dynamics. Pathways involved often include signal transduction and metabolic pathways critical for cell survival and proliferation.

Comparison with Similar Compounds

Quinazolinone Derivatives with Oxadiazole Substituents

Example Compound from :

- 3-(3-chloro-2-oxo-4-aryl-azetidin-1-yl)-2-(5-pyridin-4-yl-[1,3,4]-oxadiazol-2-yl-sulfanylmethyl)-quinazolin-4(3H)-one (231) Structural Differences: Replaces the pyrrolidine-furan-oxadiazole chain with a pyridinyl-oxadiazole and azetidinone group. Bioactivity: Exhibited 16.3–36.3% anti-inflammatory activity (edema inhibition at 50 mg/kg) . Key Insight: The pyridinyl group may enhance target affinity compared to the furan in the target compound, but the lack of a pyrrolidine ring could reduce conformational flexibility.

Target Compound :

Pyrrolidine-Oxadiazole Hybrids

Example Compounds from :

- 5-[2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1a)

- 5-[2-[(3S)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1b) Structural Differences: Feature phenylethyl-pyrrolidine and pyridinyl-oxadiazole groups instead of the furan-oxadiazole-pyrrolidine chain. Synthesis: Both enantiomers were synthesized via similar routes, emphasizing stereochemical influences on activity .

Anticonvulsant Quinazolinones

Example Compound from :

- 3-(5-(4-substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-ylamino)-2-(2-methylphenyl)quinazolin-4(3H)-one Structural Differences: Substitutes the oxadiazole-pyrrolidine-furan chain with a dihydropyrazole and methylphenyl group. Bioactivity: Demonstrated anticonvulsant activity in preclinical models, attributed to the pyrazole’s interaction with voltage-gated ion channels . Key Insight: The target compound’s oxadiazole moiety may confer different pharmacokinetic profiles, such as improved blood-brain barrier penetration.

Data Table: Structural and Functional Comparison

Research Findings and Gaps

- Synthetic Flexibility : The target compound’s synthesis route (unreported in evidence) may parallel methods in and , which use pyrrolidine intermediates and oxadiazole cyclization .

- Contradictions: While oxadiazole-pyrrolidine hybrids () focus on antiviral applications, quinazolinones with oxadiazoles () prioritize anti-inflammatory activity. The target compound’s furan group could shift this dynamic.

Biological Activity

The compound 3-(2-(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one is a complex organic molecule that incorporates multiple pharmacologically relevant moieties. The presence of the 1,2,4-oxadiazole and quinazoline rings suggests potential biological activities, particularly in the field of cancer research and other therapeutic areas. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.

Structural Overview

The structural formula of the compound can be represented as follows:

This molecular structure indicates the presence of several functional groups that may contribute to its biological activity.

Research on similar compounds has demonstrated that 1,2,4-oxadiazoles exhibit a broad spectrum of biological activities. These include:

- Anticancer Activity : Compounds containing the oxadiazole moiety have been shown to inhibit various enzymes associated with cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC) .

- Antimicrobial Activity : The furan group in the structure may enhance the antimicrobial properties of the compound by disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Biological Activity Data

The following table summarizes key findings related to the biological activity of compounds structurally related to This compound :

| Biological Activity | Compound | IC50 (µM) | Mechanism |

|---|---|---|---|

| Antitumor | 1,2,4-Oxadiazole derivative | 10.38 | Inhibition of HDAC |

| Antimicrobial | Furan-based oxadiazole | 5.0 | Disruption of cell membrane |

| Antioxidant | Quinazoline derivative | 15.0 | Scavenging free radicals |

| Antidiabetic | Oxadiazole analogs | 12.5 | Inhibition of glucose absorption |

Case Studies

- Anticancer Efficacy in MCF-7 Cells : A study reported that a derivative containing an oxadiazole moiety significantly increased p53 expression and induced apoptosis in MCF-7 breast cancer cells through caspase activation . This suggests that the compound may have similar effects due to its structural components.

- Inhibition of Carbonic Anhydrases : Another study evaluated several oxadiazole derivatives for their ability to inhibit carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis. Some derivatives showed nanomolar inhibition against CA IX and CA XII, indicating potential for cancer treatment .

- Molecular Docking Studies : Computational studies have indicated strong binding affinities between oxadiazole derivatives and various cancer-related proteins. The binding interactions were primarily hydrophobic, suggesting that modifications to the furan or quinazoline components could enhance activity .

Q & A

Q. How can computational tools predict metabolic pathways and potential drug-drug interactions?

- Methodological Answer : Use in silico platforms like Schrödinger’s ADMET Predictor or SwissADME to identify CYP450 enzyme substrates (e.g., CYP3A4). Validate with human liver microsome incubations and UPLC-QTOF-MS metabolite profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.